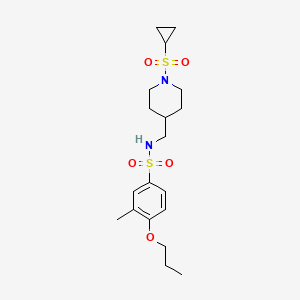
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structural motif in many pharmaceutical drugs . It also contains a sulfonamide group attached to a benzene ring, which is another common feature in many drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, sulfonamides are typically crystalline solids at room temperature .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Studies
Research into piperidine derivatives, including those structurally related to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide, has highlighted their potential in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate their adsorption and corrosion inhibition properties on iron surfaces. Such studies emphasize the significance of global reactivity parameters and the binding energies of these compounds on metal surfaces, presenting a promising avenue for developing new corrosion inhibitors (Kaya et al., 2016).
Phospholipase A2 Inhibition for Cardiovascular Protection
Another area of application is in the synthesis and biological evaluation of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. This research has demonstrated the potential of certain N-(phenylalkyl)piperidine derivatives to significantly reduce myocardial infarction size in experimental models, suggesting their utility in cardiovascular protection (Oinuma et al., 1991).
Structural and Pharmacological Exploration
Further studies have explored the structural and pharmacological aspects of compounds like AND-1184, a potential active pharmaceutical ingredient (API) for dementia treatment, showcasing the detailed structural investigation through single-crystal X-ray and solid-state NMR characterization (Pawlak et al., 2021).
Carbonic Anhydrase Inhibition for Therapeutic Applications
The appliance of the piperidinyl-hydrazidoureido linker to benzenesulfonamide compounds has been investigated for their inhibitory effects on carbonic anhydrase II, IX, and XII. This research underlines the importance of substitution patterns on the piperidine ring in achieving low nanomolar inhibitors, indicating their potential for various pharmacologic applications, including cancer therapy (Moi et al., 2020).
Antimicrobial and Anticancer Applications
Further investigations have led to the development of sulfonamides with tunable cysteine-activated SO2 release profiles, showcasing potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting a new therapeutic avenue for tackling tuberculosis (Malwal et al., 2012).
Wirkmechanismus
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of action
Piperidine derivatives are known to interact with a variety of targets, depending on their specific structures .
Biochemical pathways
Piperidine derivatives are involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific structures .
Result of action
Piperidine derivatives have been found to have a wide range of pharmacological activities .
Action environment
Like all drugs, the action of piperidine derivatives can be influenced by a variety of environmental factors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S2/c1-3-12-26-19-7-6-18(13-15(19)2)27(22,23)20-14-16-8-10-21(11-9-16)28(24,25)17-4-5-17/h6-7,13,16-17,20H,3-5,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMFZPRCSCICSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2716151.png)
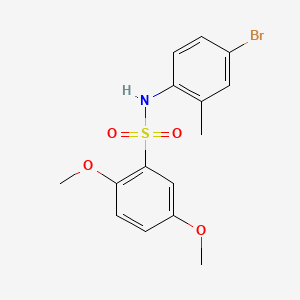
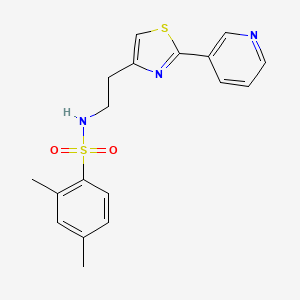

![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)
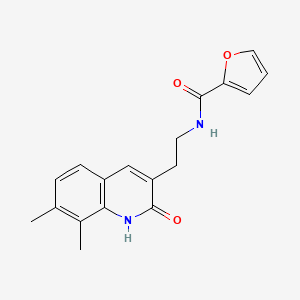
![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2716163.png)
![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)
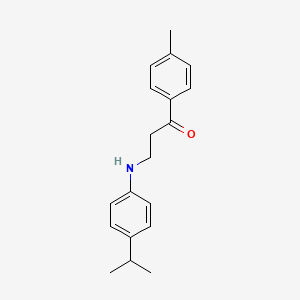
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)
